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Compound of Interest

Compound Name: 4,5-diiodo-1-methyl-1H-imidazole

Cat. No.: B1347203

An In-Depth Technical Guide to the Crystal Structure of 4,5-diiodo-1-methyl-1H-imidazole
and its Progenitor

Abstract

This technical guide provides a comprehensive analysis of the structural crystallography of
halogenated imidazoles, with a primary focus on 4,5-diiodo-1-methyl-1H-imidazole. Direct
experimental crystallographic data for this specific N-methylated compound is not publicly
available. Therefore, this guide presents a detailed examination of the known crystal structure
of its parent compound, 4,5-diiodo-1H-imidazole, as a scientifically robust proxy. Through a
comparative analysis with the crystal structure of 4,5-dibromo-1-methyl-1H-imidazole, we offer
expert insights into the profound influence of N1-alkylation on crystal packing and
intermolecular interactions. This document is intended for researchers, scientists, and drug
development professionals who leverage crystal engineering and structure-based design in
their work.

Introduction: The Significance of Halogenated
Imidazoles

The imidazole moiety is a cornerstone in medicinal chemistry and materials science. Its di-
iodinated derivatives, such as 4,5-diiodo-1-methyl-1H-imidazole, are of particular interest.
The two iodine atoms provide significant steric and electronic modulation and serve as versatile
handles for further functionalization via metal-catalyzed cross-coupling reactions.[1]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1347203?utm_src=pdf-interest
https://www.benchchem.com/product/b1347203?utm_src=pdf-body
https://www.benchchem.com/product/b1347203?utm_src=pdf-body
https://www.benchchem.com/product/b1347203?utm_src=pdf-body
https://www.unibrom.com/intermediates-2-4-5-tribromo-1-methyl-1h-imidazole-for-critical-molecular-building-block-product/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Understanding the three-dimensional arrangement of these molecules in the solid state is
critical for:

» Drug Development: Crystal structure dictates solubility, dissolution rate, and stability—key
parameters in formulation and bioavailability.

» Crystal Engineering: The iodine atoms are potent halogen bond donors, enabling the rational
design of supramolecular architectures with tailored properties.[2][3]

o Materials Science: The controlled assembly of these molecules can lead to novel materials
with specific electronic or catalytic properties.[4]

While the crystal structure for the N-methylated target is elusive in public databases, an
analysis of its immediate precursor, 4,5-diiodo-1H-imidazole, provides foundational knowledge.
By contrasting this with the known structure of N-methylated dibromo-imidazole, we can
construct a reliable model of the structural impact of the methyl group.

Synthesis and Crystallization of 4,5-diiodo-1H-
iImidazole

The synthesis of the parent compound, 4,5-diiodo-1H-imidazole, is a critical first step. The
causality behind this protocol is to facilitate a double electrophilic substitution on the electron-
rich imidazole ring.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the di-iodination of imidazole.[4][5]

o Deprotonation: Dissolve imidazole (1.0 eq) in an aqueous solution of sodium hydroxide (3.0
eq). This step is crucial as it generates the highly nucleophilic imidazolate anion, activating
the ring for electrophilic attack. The reaction is performed under cooling in an ice bath to
manage any exotherm.

» lodination: Separately, dissolve elemental iodine (2.0 eq) in a suitable organic solvent like
tetrahydrofuran (THF) to facilitate its addition.[4] The iodine solution is then added dropwise
to the imidazolate solution. The THF is essential for solubilizing the iodine.[4]
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o Reaction: Allow the mixture to stir at room temperature. The reaction progress can be
monitored by thin-layer chromatography (TLC).

o Work-up: Once the reaction is complete, remove the THF under reduced pressure. The
resulting agqueous solution is neutralized to precipitate the crude product.

 Purification & Crystallization: The crude solid is collected by filtration. Purification is achieved
by heating and stirring the crude product in ethyl acetate.[4] Single crystals suitable for X-ray
diffraction can be obtained by the slow evaporation of a saturated solution.

Synthesis Protocol

—
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Caption: Workflow for the synthesis of 4,5-diiodo-1H-imidazole.

Crystallographic Analysis of 4,5-diiodo-1H-imidazole

The crystal structure of 4,5-diiodo-1H-imidazole has been experimentally determined and
provides a wealth of information.[6] The data reveals a system governed by a powerful
interplay of hydrogen and halogen bonds.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data deposited in the Crystallography
Open Database (COD).[6]
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Parameter Value
Chemical Formula CsHzI2N:2
COD Number 4512829
Crystal System Tetragonal
Space Group P41212
a (A) 6.8867

b (A) 6.8867

c (A 28.275
a(°) 90

B () 20

y () 90

z 8
Reference Crystal Growth & Design 2015, 15(4), 1658-

Molecular Geometry and Intermolecular Interactions

The defining feature of the 4,5-diiodo-1H-imidazole crystal structure is the formation of infinite

chains stabilized by two primary non-covalent interactions:

e N-H--:N Hydrogen Bonds: The protonated N1 atom of one imidazole molecule acts as a

hydrogen bond donor to the unprotonated N3 atom of an adjacent molecule. This is a classic

and highly directional interaction that strongly influences the primary orientation of

molecules.

e C-I---N Halogen Bonds: The iodine atom at the C5 position exhibits an electrophilic region

known as a o-hole.[3] This region forms an attractive, directional interaction with the lone pair

of the N3 nitrogen atom of a neighboring molecule. This C-I---N halogen bond is a critical

force in the crystal packing of iodo-substituted heterocycles.[7]
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These two interactions work in concert to assemble the molecules into robust, chain-like
architectures. The interplay between the strong hydrogen bond and the directional halogen
bond dictates the overall supramolecular assembly.[6]
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Caption: Key intermolecular forces in solid-state 4,5-diiodo-1H-imidazole.

The Impact of N1-Methylation: A Comparative
Analysis

To understand the structure of 4,5-diiodo-1-methyl-1H-imidazole, we must analyze how the
addition of a methyl group at the N1 position alters the intermolecular interactions observed in
the parent compound. The crystal structure of 4,5-dibromo-1-methyl-1H-imidazole serves as an
excellent model for this analysis.[8]
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Core Directive: Disruption of Hydrogen Bonding

The most significant structural change upon N1-methylation is the elimination of the N-H
hydrogen bond donor. This has profound consequences for the crystal packing:

e Loss of Chain Formation: The primary N-H-:-N interaction that drives chain formation in the
parent compound is no longer possible. The molecule is now only a hydrogen bond acceptor
at the N3 position.

o Emergence of Weaker Interactions: With the dominant hydrogen bond removed, weaker
interactions, such as C-H---Br or C-H---N hydrogen bonds and Br---Br halogen bonds,
become the structure-directing forces.

o Altered Packing Motif: The loss of the strong, linear hydrogen bond allows for entirely
different, often more complex, packing arrangements to minimize lattice energy. The steric
bulk of the methyl group itself will also influence how the molecules can approach one
another.

In the known structure of 4,5-dibromo-1-methyl-1H-imidazole (CCDC Number: 209947), the
packing is not dictated by the strong chains seen in the diiodo-1H-imidazole.[8] Instead, a
network of weaker interactions defines the crystal lattice. It is highly probable that 4,5-diiodo-1-
methyl-1H-imidazole would follow the same principle. The powerful C-I---N halogen bond
would likely remain a key interaction, but without the reinforcing N-H---N hydrogen bond, it
would compete with other forces, potentially leading to a completely different supramolecular
architecture.

Conclusion and Future Outlook

This guide has provided a detailed analysis of the structural characteristics of 4,5-diiodo-1H-
imidazole as a proxy for its N-methylated derivative. The solid-state structure of the parent
compound is dominated by a robust network of N-H---N hydrogen bonds and C-I---N halogen
bonds, which together assemble the molecules into infinite chains.

Based on a comparative analysis with the known crystal structure of 4,5-dibromo-1-methyl-1H-
imidazole, we can confidently assert that N1-methylation fundamentally alters the
supramolecular assembly. The elimination of the N-H hydrogen bond donor disrupts the
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primary chain-forming motif, forcing the crystal packing to be governed by a different hierarchy
of weaker intermolecular forces.

For professionals in drug development and materials science, this analysis underscores a
critical principle: a seemingly minor chemical modification like N-methylation can lead to
drastically different crystal structures and, consequently, different physicochemical properties.
The experimental determination of the crystal structure of 4,5-diiodo-1-methyl-1H-imidazole
remains a crucial step to validate these expert-driven predictions and to fully enable its
potential in structure-based design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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